![molecular formula C13H15NO B3022566 N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine CAS No. 479631-37-3](/img/structure/B3022566.png)

N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine

概要

説明

N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine is a compound that can be associated with various chemical reactions and biological activities. While the specific compound is not directly mentioned in the provided papers, related naphthylamine derivatives and their reactions are discussed, which can provide insights into the properties and reactivity of the compound .

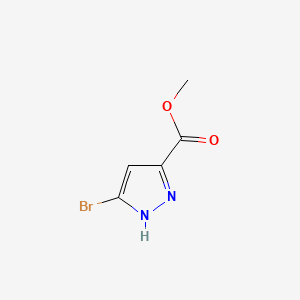

Synthesis Analysis

The synthesis of naphthylamine derivatives is a topic of interest due to their applications in chemical and biological processes. For instance, a method for synthesizing functionalized 1-naphthylamines, including N-methylated compounds, has been developed using Cu(I)-catalyzed benzannulation in water under Pd- and ligand-free conditions, yielding up to 95% isolated products . Additionally, N-alkyl-(naphth-1-yl)methylamines can be synthesized through reductive amination of 1-naphthaldehyde with high yields and minimal side products .

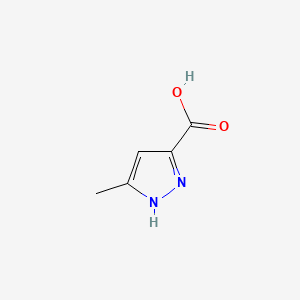

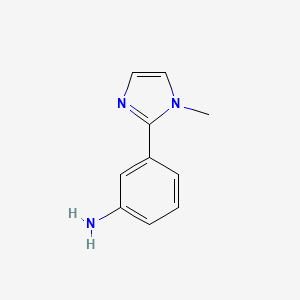

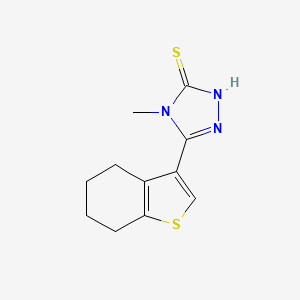

Molecular Structure Analysis

The molecular structure of naphthylamine derivatives can be complex and exhibit interesting photophysical properties. For example, the synthesized 1-naphthylamines possess electronic donor-acceptor structures, resulting in tunable and polarity-sensitive fluorescence emission with large Stokes shifts . The molecular structure of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a related Schiff base, is almost planar with a trans configuration of the C=N double bond, and its crystal packing is stabilized by hydrogen bonds and weak interactions .

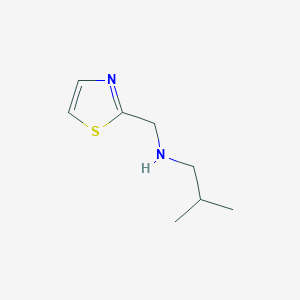

Chemical Reactions Analysis

Naphthylamine derivatives undergo various chemical reactions. N-hydroxy-1-naphthylamine, for example, reacts with nucleic acids and proteins to form covalently bound derivatives, which are implicated in the initiation of carcinogenesis . N,N-Dimethyl-1-naphthylamine can undergo aromatic nucleophilic substitution with various amines to yield nitrogen-nitrogen exchanged products . The reactivity of "methanal" with 2-naphthylamines has also been studied, revealing that methanal behaves as a very electron-deficient oxo-compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthylamine derivatives are influenced by their molecular structure. The photophysical properties of 1-naphthylamines synthesized via Cu(I)-catalyzed reactions are notable for their fluorescence characteristics, which have been applied to image lipid droplets in cells . The specific phytotoxic properties of N-phenyl-2-naphthylamine at low concentrations suggest a mode of action involving cumulative damage over time in algae, particularly affecting photosynthesis .

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-14-9-10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8,14H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUUFWUNKMAFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)

![6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022496.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B3022503.png)